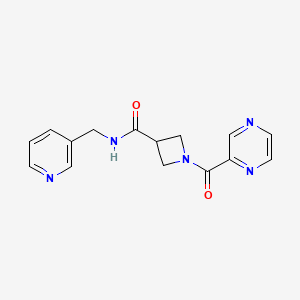
1-(pyrazine-2-carbonyl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(pyrazine-2-carbonyl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide is a synthetic organic compound that features a pyrazine ring, a pyridine ring, and an azetidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(pyrazine-2-carbonyl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the pyrazine-2-carbonyl intermediate: This can be achieved by reacting pyrazine with a suitable acylating agent under controlled conditions.
Synthesis of the pyridin-3-ylmethyl intermediate: This involves the functionalization of pyridine at the 3-position, possibly through a halogenation reaction followed by nucleophilic substitution.
Coupling of intermediates: The pyrazine-2-carbonyl and pyridin-3-ylmethyl intermediates are coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Formation of the azetidine ring: This step involves the cyclization of the coupled product to form the azetidine ring, which can be achieved through intramolecular nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
1-(pyrazine-2-carbonyl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
1-(pyrazine-2-carbonyl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
作用機序
The mechanism of action of 1-(pyrazine-2-carbonyl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
類似化合物との比較
Similar Compounds
1-(pyrazine-2-carbonyl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide: Similar structure with a pyridine ring at the 2-position.
1-(pyrazine-2-carbonyl)-N-(pyridin-4-ylmethyl)azetidine-3-carboxamide: Similar structure with a pyridine ring at the 4-position.
Uniqueness
1-(pyrazine-2-carbonyl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide is unique due to the specific positioning of the pyridine ring at the 3-position, which may confer distinct chemical and biological properties compared to its analogs.
生物活性
1-(Pyrazine-2-carbonyl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in the field of medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a candidate for further research in drug development.
Chemical Structure
The compound features a pyrazine ring, a pyridine moiety, and an azetidine structure, which contribute to its biological activity. The specific arrangement of functional groups is crucial for its interaction with biological targets.
Inhibition of Enzymes
Research indicates that compounds similar to this compound may act as inhibitors of phosphodiesterase enzymes. Phosphodiesterase 10 (PDE10) has been highlighted as a significant target for treating neurodegenerative diseases due to its role in modulating intracellular signaling pathways .
Anticancer Properties
Several studies have demonstrated that derivatives of pyrazine and pyridine compounds exhibit anticancer properties. For instance, compounds containing these scaffolds have shown effectiveness against various cancer cell lines, including HeLa and A375, suggesting that the compound may possess similar antiproliferative effects .
Case Studies
- PDE10 Inhibition : A study conducted on pyrazine derivatives indicated that modifications in their structure could lead to enhanced inhibitory activity against PDE10, which is implicated in schizophrenia and other disorders .
- Anticancer Activity : In vitro assays revealed that certain analogs of the compound inhibited cell proliferation in human tumor cell lines with IC50 values indicating potent activity .
The mechanism by which this compound exerts its biological effects likely involves binding to specific enzyme active sites or receptor sites, altering their function. The presence of the pyrazine and pyridine rings facilitates these interactions through hydrogen bonding and π-π stacking interactions.
Data Table: Biological Activity Summary
特性
IUPAC Name |
1-(pyrazine-2-carbonyl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c21-14(19-7-11-2-1-3-16-6-11)12-9-20(10-12)15(22)13-8-17-4-5-18-13/h1-6,8,12H,7,9-10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZZMYRJCMANNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC=CN=C2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














